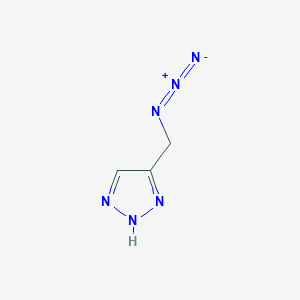
5-(azidomethyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azidomethyl)-1H-1,2,3-triazole is a compound that belongs to the class of azide-modified nucleosides. These compounds are known for their versatility in bioorthogonal labeling and functionalization, particularly in the context of RNA and DNA functionalization through click chemistry . The azide group in this compound makes it highly reactive and useful in various chemical reactions.
Méthodes De Préparation
One common method is the one-pot synthesis from 2’,3’-protected ribonucleosides using triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) as halogenating agents . This method is compatible with all four standard ribonucleosides and provides excellent yields. Industrial production methods may involve similar synthetic routes but scaled up to meet production demands.
Analyse Des Réactions Chimiques
5-(Azidomethyl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized under specific conditions.
Reduction: The azide group can be reduced to an amine.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition: The compound is particularly known for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click reaction.
Common reagents used in these reactions include copper(I) catalysts for cycloaddition, reducing agents like lithium aluminum hydride for reduction, and various oxidizing agents for oxidation. Major products formed from these reactions include triazoles, amines, and other substituted derivatives.
Applications De Recherche Scientifique
5-(Azidomethyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 5-(azidomethyl)-1H-1,2,3-triazole exerts its effects is primarily through its azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can then interact with various molecular targets. This interaction can alter the properties of the target molecules, making the compound useful in labeling and functionalization applications .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(azidomethyl)-1H-1,2,3-triazole include:
1-(Azidomethyl)-5H-tetrazole: Another azide-modified compound known for its high reactivity and use in energetic materials.
1,5-Disubstituted tetrazoles: These compounds share similar reactivity patterns and are used in various chemical and biological applications.
What sets this compound apart is its specific structure, which makes it particularly suitable for click chemistry and bioorthogonal labeling, providing a unique combination of stability and reactivity.
Propriétés
IUPAC Name |
4-(azidomethyl)-2H-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N6/c4-8-5-1-3-2-6-9-7-3/h2H,1H2,(H,6,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBQJKUOKWVLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
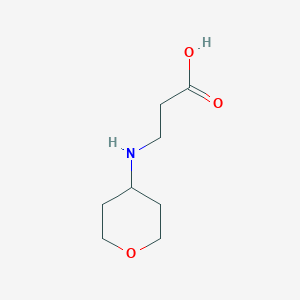
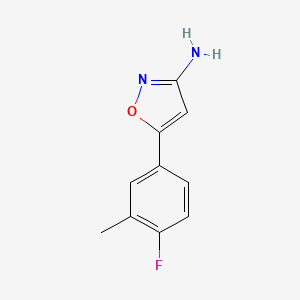
amine](/img/structure/B13519520.png)
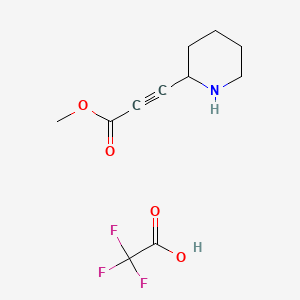
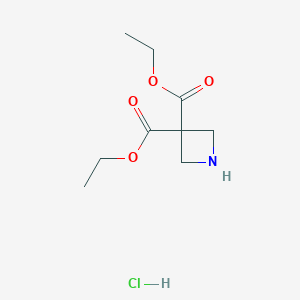
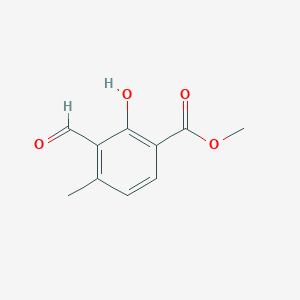
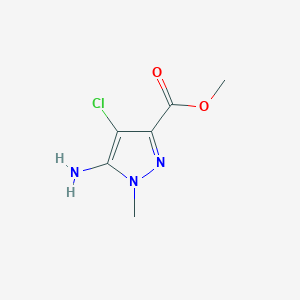

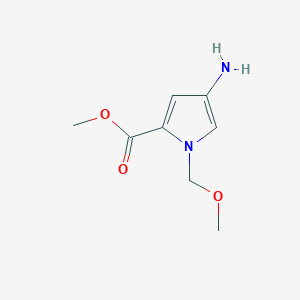
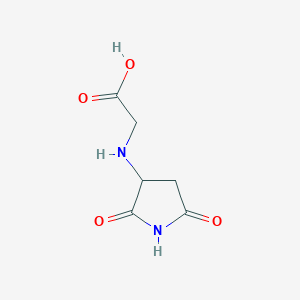
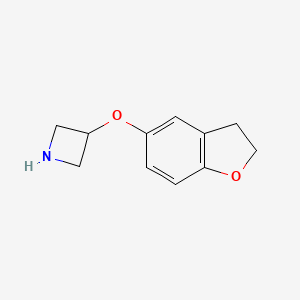
![1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile](/img/structure/B13519592.png)
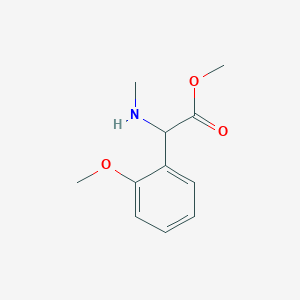
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)
